molecular formula C19H29N3O4S B6042266 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone

4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone

Cat. No. B6042266
M. Wt: 395.5 g/mol
InChI Key: AXJMBUKJFBWNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperazinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is not fully understood. It has been suggested that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This may be achieved through the induction of apoptosis or the inhibition of cell cycle progression. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone have not been extensively studied. However, it has been reported to exhibit low toxicity in vitro, indicating its potential as a safe research tool.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is its potential as a research tool in the study of cancer and bacterial infections. Its low toxicity and ability to inhibit cancer cell growth and bacterial proliferation make it an attractive candidate for further research. However, its limited solubility in water may pose a challenge in some experiments.

Future Directions

The potential applications of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone in scientific research are vast. Some of the future directions for research include:
1. Investigation of the compound's mechanism of action in cancer and bacterial infections.
2. Exploration of the compound's potential as a therapeutic agent for cancer and bacterial infections.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Examination of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has potential applications in scientific research. Its antitumor and antibacterial activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been reported using different methods. One of the commonly used methods involves the reaction of 4-(3-methoxyphenyl)-2-piperazin-1-one with 2-bromoethyl 4-(4-morpholinyl)thiophen-2-yl ether in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been used in various scientific research applications. It has been reported to exhibit antitumor activity in vitro against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer. Additionally, it has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

4-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-25-18-10-15(11-22-5-4-20-19(24)13-22)2-3-17(18)26-14-16(23)12-21-6-8-27-9-7-21/h2-3,10,16,23H,4-9,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMBUKJFBWNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCNC(=O)C2)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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